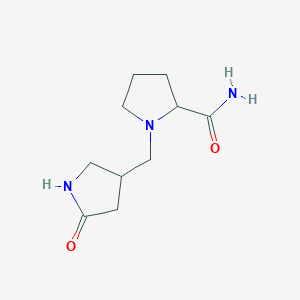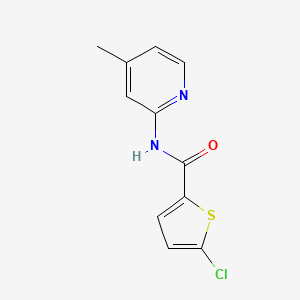
5-chloro-N-(4-méthylpyridin-2-yl)thiophène-2-carboxamide
Vue d'ensemble
Description
This compound is also known as PPM1D Phosphatase Inhibitor II or GSK2830371 . It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . It has been used in research as a potent inhibitor against wild-type p53-induced phosphatase Wip1/PPM1D/PP2Cδ activity .
Synthesis Analysis
The synthesis of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide has been reported in the literature . The compound was synthesized in good yield (80%) by reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiophene ring attached to a carboxamide group and a 4-methylpyridin-2-yl group . The empirical formula is C23H29ClN4O2S and the molecular weight is 461.02 .Applications De Recherche Scientifique
Efficacité Antibactérienne
Le composé a été étudié pour son efficacité antibactérienne . Plus précisément, il a été testé contre Escherichia coli (E. coli) ST 131 productrice de bêta-lactamases à spectre étendu (BLSE) . L'étude a révélé que le composé présentait des activités antibactériennes prometteuses contre ces souches .
Procédé de Synthèse
Le composé peut être synthétisé en faisant réagir de l'acide 5-bromothiophène-2-carboxylique avec de la 2-amino-4-méthylpyridine en présence de tétrachlorure de titane (TiCl 4) comme réactif de couplage et de pyridine . Ce procédé a été rapporté pour donner du “5-bromo-N-(4-méthylpyridin-2-yl)thiophène-2-carboxamide” avec un bon rendement (80%) .
Études de Docking Moléculaire
Des études de docking moléculaire du composé ont été réalisées pour comprendre les résidus de la poche de liaison impliqués dans le site actif du récepteur bêta-lactamase d'E. coli . Cela permet de comprendre le mécanisme d'action du composé et peut guider la conception d'analogues plus puissants.
Découverte et Développement de Médicaments
Compte tenu de ses propriétés antibactériennes, le composé pourrait potentiellement être utilisé dans la découverte et le développement de nouveaux médicaments. Son efficacité contre les souches d'E. coli ST131 productrices de BLSE suggère qu'il pourrait être particulièrement utile dans le traitement des infections causées par ces bactéries .
Étude des Mécanismes de Résistance
Le composé pourrait également être utilisé dans la recherche pour étudier les mécanismes de résistance chez les bactéries. En comprenant comment les bactéries réagissent à ce composé, les chercheurs peuvent acquérir des connaissances sur la manière dont la résistance se développe et comment elle peut être surmontée .
Surveillance Environnementale
Compte tenu de ses propriétés antibactériennes, le composé pourrait potentiellement être utilisé dans la surveillance environnementale. Par exemple, il pourrait être utilisé pour détecter la présence de souches d'E. coli ST131 productrices de BLSE dans des échantillons d'eau .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is the β-lactamase receptor of Escherichia coli (E. coli) . This receptor plays a crucial role in the resistance of E. coli to β-lactam antibiotics, which are commonly used to treat bacterial infections.
Mode of Action
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide interacts with the β-lactamase receptor of E. coli by binding to the active site of the receptor . This interaction inhibits the function of the β-lactamase enzyme, thereby preventing the degradation of β-lactam antibiotics and enhancing their antibacterial efficacy.
Biochemical Pathways
The compound affects the biochemical pathway related to the resistance of E. coli to β-lactam antibiotics . By inhibiting the β-lactamase enzyme, the compound prevents the breakdown of these antibiotics, allowing them to exert their antibacterial effects more effectively. This leads to the downstream effect of enhanced bacterial cell death, contributing to the treatment of the infection.
Result of Action
The molecular and cellular effects of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide’s action include the inhibition of the β-lactamase enzyme in E. coli . This results in an increased susceptibility of the bacteria to β-lactam antibiotics, leading to enhanced bacterial cell death and a more effective treatment of the infection.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide are largely unexplored. It has been shown to have antibacterial activities against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) strains . The compound interacts with the active site of the β-lactamase receptor of E. coli .
Cellular Effects
In terms of cellular effects, 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to have antibacterial activities against ESBL-producing E. coli ST131 strains . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be fully understood.
Molecular Mechanism
The molecular mechanism of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is not fully known. Molecular docking studies have shown that it interacts with the active site of the β-lactamase receptor of E. coli
Propriétés
IUPAC Name |
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWYBNRUODNYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329672 | |
| Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868213-01-8 | |
| Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2487453.png)

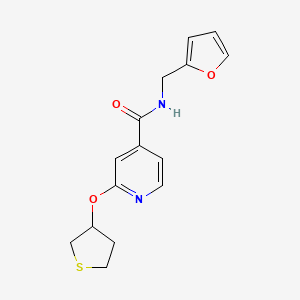

![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)
![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)
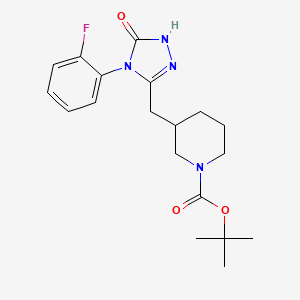

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)
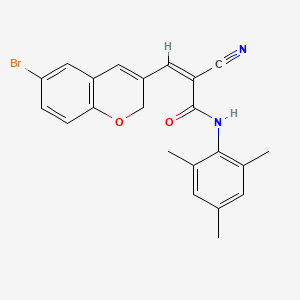
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)
![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)
